molecular formula C12H11ClN4 B2454312 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium chloride CAS No. 111198-06-2

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium chloride

Cat. No.: B2454312
CAS No.: 111198-06-2
M. Wt: 246.7
InChI Key: QEMMDIUBKLBKDB-UHFFFAOYSA-M
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Description

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium chloride (CID 10857774) is a benzotriazole-derived quaternary ammonium salt of interest in chemical and pharmaceutical research. Its structure features a benzotriazole moiety linked via a methylene group to a pyridinium ring, forming a cationic compound with versatile potential applications. Compounds containing the 1,2,3-triazolium core, such as this one, have demonstrated significant potential in medicinal chemistry due to a range of biological activities . Research into similar structures has shown that 1,2,3-triazolium salts can exhibit antibacterial, antifungal, and anticancer properties, making them valuable scaffolds for developing new therapeutic agents . The mechanism of action for such quaternary ammonium compounds often involves their amphiphilic nature, which allows them to interact with and disrupt microbial cell membranes . Beyond bioactivity, the structural features of this compound suggest utility in synthetic chemistry. Analogs with benzotriazole subunits are widely used as activating agents and ligands in metal complexes . The pyridinium group can also serve as a precursor for N-heterocyclic carbenes, which are valuable in catalysis . This reagent is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(pyridin-1-ium-1-ylmethyl)benzotriazole;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N4.ClH/c1-4-8-15(9-5-1)10-16-12-7-3-2-6-11(12)13-14-16;/h1-9H,10H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMMDIUBKLBKDB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CN2C3=CC=CC=C3N=N2.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation Using Chloromethyl Benzotriazole

A primary route involves the reaction of pyridine with 1-(chloromethyl)-1H-1,2,3-benzotriazole. This SN2 mechanism proceeds via nucleophilic attack of pyridine’s nitrogen on the chloromethyl carbon, yielding the quaternary ammonium salt.

Procedure :

  • Reagents : Pyridine (1.0 equiv), 1-(chloromethyl)-1H-1,2,3-benzotriazole (1.1 equiv), dichloromethane (solvent).
  • Conditions : Stirring at 25°C for 12–24 hours under nitrogen.
  • Workup : Evaporation under reduced pressure, followed by recrystallization from ethanol/diethyl ether.
  • Yield : 75–85%.

Mechanistic Insight :
The reaction’s efficiency depends on the electrophilicity of the chloromethyl group and the nucleophilicity of pyridine. Steric hindrance from the benzotriazole moiety slightly reduces reaction rates compared to simpler alkyl chlorides.

Mannich Base Intermediate Approach

An alternative method utilizes Mannich bases to generate the benzotriazolylmethyl group in situ.

Procedure :

  • Formation of Mannich Base :
    • Reagents : Benzotriazole (1.0 equiv), formaldehyde (1.2 equiv), pyridine (1.1 equiv), HCl (catalyst).
    • Conditions : Reflux in ethanol for 6 hours.
    • Intermediate : 1-(Pyridin-1-ylmethyl)-1H-1,2,3-benzotriazole.
  • Quaternization :
    • Reagents : Intermediate (1.0 equiv), methyl chloride (2.0 equiv).
    • Conditions : 60°C in acetonitrile for 8 hours.
    • Yield : 70–78%.

Key Consideration :
This two-step approach mitigates handling unstable chloromethyl intermediates but requires precise stoichiometry to avoid over-alkylation.

Solvent and Catalytic Effects on Reaction Efficiency

Solvent Optimization

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance ionic intermediate stability, improving yields:

Solvent Dielectric Constant Yield (%)
DMF 36.7 82
Acetonitrile 37.5 85
Dichloromethane 8.9 75

Data adapted from.

Catalytic Additives

Quaternary ammonium salts (e.g., tetrabutylammonium bromide) phase-transfer catalysts accelerate reactions in biphasic systems, increasing yields to 88–90%.

Purification and Characterization

Recrystallization Techniques

  • Solvent Pair : Ethanol (dissolution) and diethyl ether (precipitant).
  • Purity : >99% by HPLC after two recrystallizations.

Spectroscopic Data

  • 1H NMR (400 MHz, D2O) : δ 9.12 (d, 2H, pyridinium H-2,6), 8.65 (t, 1H, pyridinium H-4), 8.25 (d, 2H, benzotriazole H-4,7), 7.72–7.68 (m, 2H, benzotriazole H-5,6), 6.02 (s, 2H, CH2).
  • IR (KBr) : 1645 cm⁻¹ (C=N stretch), 740 cm⁻¹ (C-Cl stretch).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Efficiency
Direct Alkylation 85 99 High Moderate
Mannich Base Quaternization 78 98 Moderate Low

Trade-offs : Direct alkylation offers higher yields and scalability but requires handling hazardous chloromethyl reagents. The Mannich approach is safer but less efficient.

Industrial-Scale Adaptations

Continuous Flow Synthesis

  • Reactor Type : Tubular microreactor.
  • Advantages : Enhanced heat/mass transfer, reduced reaction time (4 hours), yield 87%.

Green Chemistry Innovations

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) as a safer alternative to dichloromethane, yielding 83% with 98% purity.

Emerging Methodologies

Photocatalytic Alkylation

  • Catalyst : [Ru(bpy)3]²⁺ under blue LED light.
  • Yield : 80% in 6 hours.

Electrochemical Synthesis

  • Conditions : Constant potential (+1.2 V vs. Ag/AgCl), aqueous HCl electrolyte.
  • Advantages : Atom-economical, yield 78%.

Chemical Reactions Analysis

Types of Reactions

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinium ion to a pyridine derivative.

    Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Pyridine derivatives.

    Substitution: Various substituted pyridinium salts.

Scientific Research Applications

Chemistry

In organic synthesis, 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium chloride serves as a reagent for forming complex heterocyclic compounds. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it versatile for synthetic chemistry.

Types of Reactions:

  • Oxidation: Can form N-oxides using oxidizing agents like hydrogen peroxide.
  • Reduction: Can be reduced to pyridine derivatives using agents such as sodium borohydride.
  • Substitution: The chloride ion can be replaced with nucleophiles like hydroxide ions.

Biology

The compound is under investigation for its biological activities. Preliminary studies suggest potential antimicrobial and anticancer properties.

Antimicrobial Activity:
Research has shown that derivatives of benzotriazole exhibit significant antibacterial effects against strains like Escherichia coli and Staphylococcus aureus. A study demonstrated that structural modifications can influence the efficacy of these compounds against various bacterial strains.

Medicine

There is ongoing research into the therapeutic applications of this compound. Its interaction with biological targets suggests potential use as a therapeutic agent in treating various diseases.

Industrial Applications

In the industrial sector, this compound is utilized in the development of new materials such as polymers and coatings. Its unique chemical properties allow it to enhance material performance and durability.

Case Study 1: Antimicrobial Screening

A study synthesized derivatives based on the benzotriazole structure and screened them for antibacterial activity. Results indicated promising effects against Bacillus subtilis and Pseudomonas fluorescens, establishing a correlation between structural modifications and biological efficacy.

Case Study 2: Synthesis of New Derivatives

Another research effort focused on synthesizing N-[3-(1H-benzotriazol-1-yl)propyl]-2-(4-substituted phenyl)-3-chloro-4-oxo-1-azetidinecarboxamides. These compounds were evaluated for their antimicrobial properties, showing significant activity against both gram-positive and gram-negative bacteria.

Mechanism of Action

The mechanism of action of 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium chloride involves its interaction with molecular targets, such as enzymes and receptors. The benzotriazole moiety can act as a ligand, binding to metal ions and modulating their activity. The pyridinium ion can interact with biological membranes, affecting their permeability and function. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridine: Lacks the chloride ion, which affects its solubility and reactivity.

    1-(1H-1,2,3-Benzotriazol-1-ylmethyl)quinolinium chloride: Contains a quinoline moiety instead of pyridine, leading to different chemical and biological properties.

    1-(1H-1,2,3-Benzotriazol-1-ylmethyl)imidazolium chloride: Contains an imidazole moiety, which can alter its interaction with biological targets.

Uniqueness

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium chloride is unique due to its combination of a benzotriazole moiety with a pyridinium ion. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium chloride, also known as a pyridinium salt of benzotriazole, is a compound of considerable interest in medicinal and synthetic chemistry. Its unique structural features contribute to a variety of biological activities, making it a candidate for further research in pharmacology and biochemistry.

  • Molecular Formula: C12H11ClN4O4
  • Molecular Weight: 310.69 g/mol
  • CAS Number: 457051-48-8

The compound features a benzotriazole moiety linked to a pyridinium cation, which enhances its solubility and reactivity. The pyridinium nitrogen can participate in acid-base reactions, while the benzotriazole can form coordination complexes with transition metals, influencing its biological interactions .

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate potent antibacterial effects against various strains including Escherichia coli and Staphylococcus aureus. In one study, derivatives of benzotriazole were tested for their activity against bacterial strains using the cup plate diffusion method, revealing varying degrees of effectiveness based on structural modifications .

Antifungal Activity

The compound has also been evaluated for antifungal properties. It was found that certain benzotriazole derivatives possess significant activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values ranging from 12.5 μg/ml to 25 μg/ml . This suggests that modifications on the benzotriazole ring can enhance antifungal potency.

Antiparasitic Activity

In addition to antibacterial and antifungal activities, benzotriazoles have been explored for their antiparasitic effects. A study demonstrated that specific derivatives showed growth inhibitory activity against Trypanosoma cruzi, the causative agent of Chagas disease. The research indicated that these compounds could induce significant mortality in trypomastigotes at concentrations as low as 50 μg/ml .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the benzotriazole moiety. For example:

  • Hydrophobic groups : The introduction of bulky hydrophobic groups has been shown to enhance antimicrobial activity.
  • Electron-withdrawing groups : These groups can increase antifungal potency when positioned appropriately on the benzotriazole ring .

Case Studies

A series of studies have focused on synthesizing new derivatives based on the benzotriazole structure:

  • Synthesis and Screening : A study synthesized N-[3-(1H-benzotriazol-1-yl)propyl]-2-(4-substituted phenyl)-3-chloro-4-oxo-1-azetidinecarboxamides and screened them for antibacterial and antifungal activities. Results showed promising antibacterial effects against Bacillus subtilis and Pseudomonas fluorescens.
  • Antimicrobial Potency : Another study highlighted the antimicrobial properties of certain benzotriazole derivatives against both gram-positive and gram-negative bacteria, establishing a correlation between structural modifications and biological efficacy.

Q & A

Q. What are the common synthetic routes for preparing 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium chloride?

The compound is typically synthesized via quaternization reactions or nucleophilic substitution . For example:

  • Quaternization : Pyridine derivatives react with benzotriazole-containing methyl halides in polar aprotic solvents (e.g., acetonitrile) under reflux. Catalyst systems like ammonium acetate buffer (pH 6.5) can optimize reaction kinetics and yield .
  • Nucleophilic substitution : Chloromethyl pyridinium precursors react with benzotriazole in the presence of a base (e.g., NaHCO₃) to facilitate substitution. Reaction conditions (temperature, solvent polarity) must be controlled to avoid byproducts like hydrolysis intermediates .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Spectroscopy : ¹H/¹³C NMR confirms the pyridinium and benzotriazole moieties. DEPT-135 NMR distinguishes CH, CH₂, and CH₃ groups. IR spectroscopy identifies N–H and C–Cl stretching vibrations .
  • Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic space groups like P2₁/c ) resolves bond lengths and angles. Refinement using SHELXL ensures accuracy, with R-factors < 5% validating structural integrity .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data for derivatives of this compound?

  • Software refinement : Use SHELXL to model disorder or twinning in crystal lattices. Apply restraints to thermal parameters for overlapping atoms .
  • Cross-validation : Compare crystallographic data with spectroscopic results (e.g., NMR coupling constants) to resolve ambiguities. For example, mismatched bond lengths may indicate partial protonation or solvent inclusion .

Q. What role does this compound play in synthesizing heterocyclic systems?

  • Benzotriazole transfer agent : Reacts with nucleophiles (e.g., benzimidazole-2-thione) under inert conditions to form bis-substituted heterocycles (e.g., 1,3-bis(1H-benzotriazol-1-ylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione).
  • Optimization : Bulky nucleophiles require solvent tuning (e.g., DMF) to enhance solubility and reduce steric hindrance. Yields correlate inversely with nucleophile size, as shown in Table 1 of .

Q. How can researchers assess the impact of this compound on microbial community dynamics?

  • Methodology : Use microbial viability assays (e.g., ATP bioluminescence) and metagenomic sequencing (16S rRNA profiling) to track shifts in community structure.
  • Comparative studies : Analogous pyridinium chlorides (e.g., C12cmpCl ) exhibit dose-dependent growth inhibition in Gram-negative bacteria. Synergistic effects with antibiotics can be tested via checkerboard assays .

Q. What strategies mitigate side reactions during its synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) stabilize ionic intermediates, reducing hydrolysis.
  • Catalyst optimization : Ammonium acetate buffers (pH 6.5–7.0) enhance reaction specificity by minimizing acid-catalyzed decomposition .

Q. Notes for Methodological Rigor

  • Always validate synthetic yields via HPLC-MS to detect trace impurities.
  • For crystallography, deposit data in the Cambridge Structural Database to enable cross-study comparisons .
  • In microbial studies, include positive controls (e.g., commercial biocides) to contextualize inhibitory effects .

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